molecular formula C18H20N2O6S B300546 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid

2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid

Cat. No. B300546
M. Wt: 392.4 g/mol
InChI Key: HIJCPLBSEOVKDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid, also known as EGM-10, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound is known to inhibit the activity of an enzyme called fibroblast activation protein alpha (FAPα), which is overexpressed in many types of cancer cells.

Scientific Research Applications

2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and pancreatic cancer cells. 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid has also been shown to inhibit tumor growth in animal models of cancer. Additionally, 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid has been studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.

Mechanism of Action

2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid inhibits the activity of FAPα, which is overexpressed in many types of cancer cells. FAPα is a cell surface protein that is involved in tumor growth and metastasis. By inhibiting FAPα, 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid prevents the growth and spread of cancer cells.
Biochemical and Physiological Effects:
2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid has been shown to have minimal toxicity and side effects in animal models. It does not affect normal cells or tissues and has a low risk of causing adverse reactions. 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, making it a valuable tool for cancer research. However, 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid has limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid. One area of research is the development of more potent and selective FAPα inhibitors. Additionally, 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid may have potential applications in the treatment of other diseases, such as fibrosis and autoimmune disorders. Further studies are needed to fully understand the mechanism of action of 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid and its potential therapeutic applications.
In conclusion, 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid is a promising small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. Its inhibition of FAPα has been shown to prevent the growth and spread of cancer cells, and it has minimal toxicity and side effects. Further research is needed to fully understand the potential applications of 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid in cancer therapy and other disease areas.

Synthesis Methods

2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis begins with the reaction of 4-ethoxyaniline with methyl chloroformate to form 4-ethoxyphenyl isocyanate. This compound is then reacted with glycine to form N-(4-ethoxyphenyl)-N-(glycyl)urea. This intermediate is then reacted with benzoic acid to form 2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid. The final product is purified using chromatography techniques.

properties

Product Name

2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid

Molecular Formula

C18H20N2O6S

Molecular Weight

392.4 g/mol

IUPAC Name

2-[[2-(4-ethoxy-N-methylsulfonylanilino)acetyl]amino]benzoic acid

InChI

InChI=1S/C18H20N2O6S/c1-3-26-14-10-8-13(9-11-14)20(27(2,24)25)12-17(21)19-16-7-5-4-6-15(16)18(22)23/h4-11H,3,12H2,1-2H3,(H,19,21)(H,22,23)

InChI Key

HIJCPLBSEOVKDY-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)O)S(=O)(=O)C

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)O)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.